N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a dihydroxybenzohydrazide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2,4-dihydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodophenoxy derivatives or other substituted phenoxy compounds.
Scientific Research Applications
N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-bromophenoxy)acetyl]-2-nitrobenzohydrazide
- N’-[2-(4-bromophenoxy)acetyl]-2-methylbenzohydrazide
- N’-[2-(4-bromophenoxy)acetyl]-2-furohydrazide
Uniqueness
N’-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c16-9-1-4-11(5-2-9)23-8-14(21)17-18-15(22)12-6-3-10(19)7-13(12)20/h1-7,19-20H,8H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWNUQAPSPCDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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